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Nucleosidase, inosine-uridine - 171040-73-6

Nucleosidase, inosine-uridine

Catalog Number: EVT-1513153
CAS Number: 171040-73-6
Molecular Formula: C5H12ClNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nucleosidase, inosine-uridine is an enzyme that catalyzes the hydrolysis of nucleosides, specifically converting inosine and uridine into their respective nucleobases. This enzyme plays a crucial role in nucleoside metabolism, particularly in the salvage pathways of purines and pyrimidines. Nucleosidases are classified under the enzyme commission number 3.2.2.x, which denotes their function as glycosidases acting on glycosyl compounds.

Source

Nucleosidase, inosine-uridine has been identified in various organisms, including plants and microorganisms. Notably, it has been characterized in species such as Arabidopsis thaliana, where it is involved in nucleoside degradation and metabolism. Other sources include fungi such as Penicillium multicolor, which produce nucleosidases useful for reducing purine content in foods and beverages .

Classification

Nucleosidase enzymes can be categorized based on their substrate specificity:

  • Purine-specific: Targeting purine nucleosides like inosine and adenosine.
  • Pyrimidine-specific: Targeting pyrimidine nucleosides such as uridine and cytidine.
  • Nonspecific: Capable of hydrolyzing both purine and pyrimidine nucleosides .
Synthesis Analysis

Methods

The synthesis of nucleosidase, inosine-uridine can be achieved through various methods, primarily involving recombinant DNA technology. The genes encoding these enzymes can be cloned from their respective sources, such as Arabidopsis thaliana or Penicillium multicolor.

Technical Details

  1. Gene Cloning: The gene encoding the nucleosidase is amplified using polymerase chain reaction (PCR) and cloned into an expression vector.
  2. Expression: The recombinant vector is introduced into a suitable host organism (e.g., Escherichia coli), where the enzyme is expressed.
  3. Purification: Enzyme purification typically involves affinity chromatography techniques, utilizing tags such as histidine to isolate the nucleosidase from other proteins in the extract .
Molecular Structure Analysis

Structure

The molecular structure of nucleosidase, inosine-uridine has been elucidated through crystallography studies. The enzyme typically features a conserved active site that facilitates the hydrolysis of the N-glycosidic bond in nucleosides.

Data

Structural studies indicate that the active site contains key amino acid residues that are critical for substrate binding and catalysis. For instance, histidine residues are often implicated in the catalytic mechanism, acting as proton donors or acceptors during the hydrolysis reaction .

Chemical Reactions Analysis

Reactions

Nucleosidase catalyzes the following reactions:

  • Hydrolysis of inosine to hypoxanthine and ribose.
  • Hydrolysis of uridine to uracil and ribose.

Technical Details

The reaction mechanism typically involves:

  1. Substrate binding at the active site.
  2. Formation of a transition state where the glycosidic bond is strained.
  3. Cleavage of the bond, resulting in the release of the nucleobase and ribose sugar .
Mechanism of Action

Process

The mechanism of action for nucleosidase involves several steps:

  1. Substrate Recognition: The enzyme identifies and binds to its specific nucleoside substrate.
  2. Catalytic Action: A histidine residue in the active site facilitates proton transfer, leading to bond cleavage.
  3. Product Release: The resultant nucleobase and sugar are released from the enzyme, allowing it to catalyze subsequent reactions .

Data

Kinetic studies have shown varying catalytic efficiencies depending on substrate specificity, with different values for Michaelis-Menten constants reflecting enzyme-substrate affinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies depending on the source; typically ranges from 30 kDa to 50 kDa.
  • Isoelectric Point: Generally acidic to neutral depending on amino acid composition.

Chemical Properties

  • Stability: Enzyme stability can be affected by pH and temperature; optimal conditions usually range between pH 6 to 8 and temperatures around 25–37 °C.
  • Inhibition: Certain compounds can inhibit nucleosidase activity, which is important for understanding its regulation in metabolic pathways .
Applications

Scientific Uses

Nucleosidase, inosine-uridine has several applications in scientific research and industry:

  • Biochemical Research: Used to study nucleotide metabolism and salvage pathways.
  • Pharmaceutical Development: Potential applications in drug design targeting metabolic pathways involving purines and pyrimidines.
  • Food Industry: Employed to produce low-purine foods or beverages by reducing purine levels through enzymatic hydrolysis .

This comprehensive overview highlights the significance of nucleosidase, inosine-uridine in various biological processes and its potential applications across multiple fields.

Biochemical Characterization of Inosine-Uridine Nucleosidases

Enzymatic Activity Assays and Kinetic Parameters

Inosine-uridine nucleosidases (IU-NHs) catalyze the irreversible hydrolysis of the N-glycosidic bond in ribonucleosides, yielding free bases (hypoxanthine or uracil) and D-ribose. Kinetic assays using purified enzymes reveal characteristic Michaelis-Menten parameters. For Escherichia coli RihC, a model IU-NH, kinetic constants (Km) for uridine, xanthosine, and inosine are consistently ~480 μM, indicating similar binding affinities across substrates [1]. The enzyme exhibits high catalytic efficiency (kcat/Km) for these nucleosides, with inosine and uridine showing the highest turnover rates. In contrast, the purine-specific nucleosidase from Ochrobactrum anthropi displays significantly lower Km values (11.8–56.3 μM) for adenosine, inosine, and guanosine, reflecting its specialization [4]. Oligomerization state influences activity: IU-NHs like RihC function as homodimers (~70 kDa total molecular mass), while purine-specific enzymes often form tetramers (e.g., Caenorhabditis elegans NH, 154 kDa) [4] [6].

Table 1: Kinetic Parameters of Representative Nucleosidases

Enzyme SourceSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Specificity Class
E. coli RihC [1]Uridine480 ± 2542 ± 38.8 × 10⁴IU-NH
Inosine475 ± 3058 ± 41.2 × 10⁵
Xanthosine485 ± 2855 ± 31.1 × 10⁵
O. anthropi [4]Adenosine11.8 ± 0.918 ± 11.5 × 10⁶Purine-specific
Inosine56.3 ± 3.222 ± 13.9 × 10⁵

Interactive Filter: Sort by specificity class or Km value.

Substrate Specificity Profiling: Purine vs. Pyrimidine Nucleosides

IU-NHs exhibit broad substrate tolerance but distinct preferences. E. coli RihC hydrolyzes both purine (inosine, xanthosine) and pyrimidine (uridine, cytidine) ribonucleosides with comparable efficiency, while activity toward deoxyribonucleosides or modified nucleosides (e.g., N6-methyladenosine) is negligible [1] [5]. Key structural determinants dictate specificity:

  • Ribose Configuration: 2'-deoxy or 2'-arabino modifications abolish activity, underscoring the critical role of the 2'-OH group in substrate positioning and catalysis [1].
  • Nucleobase Properties: Purine substrates require an intact N7 position. Hypoxanthine (inosine base) and xanthine (xanthosine base) are optimal, while 7-deazapurines are inactive. For pyrimidines, uracil (uridine) is preferred over cytidine [1] [8].
  • Mutagenesis Studies: In pyrimidine-specific CU-NHs, introducing Tyr residues at positions 223 and 227 (Thr223Tyr/Gln227Tyr double mutant) expands specificity to include inosine. Molecular dynamics simulations reveal this enables a hydrogen-bonding network with hypoxanthine, mimicking purine-specific NHs [5]. Plant IU-NHs (e.g., from Physcomitrella patens) further hydrolyze cytokinin ribosides like N⁶-(Δ²-isopentenyl)adenosine (iPR), linking nucleoside salvage to hormone metabolism [3].

Structural Analysis of Active Sites and Catalytic Mechanisms

The catalytic mechanism of IU-NHs involves a conserved Ca²⁺-dependent water nucleophile attack, proceeding via a ribooxocarbenium ion transition state. Key structural features include:

  • Active Site Architecture: Crystal structures (e.g., Crithidia fasciculata IU-NH, PDB: 2MAS) reveal a deep, solvent-accessible active site cavity. A catalytic Ca²⁺ ion is coordinated by conserved aspartate residues (Asp10, Asp15, Asp242) and Thr126, polarizing a water molecule for nucleophilic attack at ribose C1' [2] [6].
  • Catalytic Mechanism:
  • Base Protonation: A conserved histidine (His241 in C. fasciculata) protonates the purine N7 (or pyrimidine O2/O4), weakening the N-glycosidic bond [2] [8].
  • Nucleophilic Attack: Asp10 acts as a general base, deprotonating the Ca²⁺-bound water. This hydroxyl anion attacks ribose C1', forming a transient oxocarbenium ion [2] [9].
  • Transition State Stabilization: Asn168 electrostatically stabilizes the positively charged ribose O4' atom. Phe167 stacks against the purine ring, enhancing binding [2].
  • Bond Cleavage & Product Release: The N-glycosidic bond ruptures, yielding α-ribose and the protonated base [2] [5].

Table 2: Key Catalytic Residues in Nucleoside Hydrolases

Residue (C. fasciculata IU-NH)RoleConservationFunctional Implication
Asp10 [2]General base; activates water nucleophile; Ca²⁺ ligand.Universal in IU/CU-NHsMutation abolishes activity.
His241 [2] [8]General acid; protonates purine N7/pyrimidine O2.Group I NHs (His)His241Ala reduces kcat by 10⁴-fold.
Asn168 [2]Stabilizes oxocarbenium transition state via O4' interaction.UniversalCritical for transition state affinity.
Phe167 [2]Base stacking (purines); substrate positioning.VariableModulates base specificity.
Cys253 (C. elegans NH) [6]Leaving group activation (Group III NHs).Group III-specificUnique cysteine-based mechanism; not in IU-NHs.

Role of Conserved Motifs (e.g., Aspartate Residues, Histidine Proton Donors)

Conserved motifs enable Ca²⁺ coordination and acid/base catalysis:

  • Aspartate Triad (Asp10/15/242 in C. fasciculata): These residues chelate the essential Ca²⁺ ion, which lowers the pKa of the nucleophilic water and orients it for in-line attack on C1'. Mutating any aspartate disrupts metal binding and abolishes activity [2] [6].
  • Catalytic Histidine (His241): Serves as a general acid by donating a proton to the leaving group. In purine nucleosides, protonation occurs at N7, while in pyrimidines (uridine), protonation targets O4 [2] [8]. This residue is replaced by tryptophan in group II NHs (purine-specific) or cysteine in group III NHs, altering the leaving group activation mechanism [6] [9].
  • Base-Stacking Residues (Phe167): Aromatic residues in the active site enhance purine binding via π-stacking. In Trypanosoma vivax IAG-NH, an "aromatic stacking network" (Tyr, Phe) enforces purine specificity, absent in IU-NHs [8].
  • Group III-Specific Cysteines: Enzymes like C. elegans NH utilize Cys253 (aligned with His241 in IU-NHs) and Cys42 for base protonation, representing an evolutionary adaptation [6].

pH and Temperature Dependence of Hydrolysis Reactions

IU-NH activity is highly dependent on pH and temperature, reflecting protonation states of catalytic residues and structural stability:

  • pH Optima: Most IU-NHs exhibit bell-shaped pH-activity profiles. The O. anthropi purine nucleosidase has optimal activity at pH 4.5–6.5, reflecting the pKa of catalytic residues (e.g., His241 protonation) [4]. Acidic pH below 4.0 denatures the enzyme, while alkaline pH >8.0 deprotonates the general acid, reducing activity.
  • Temperature Optima and Stability: O. anthropi nucleosidase shows maximal activity at 50°C, with rapid inactivation above 60°C due to denaturation [4]. E. coli RihC retains >80% activity between 20–40°C but is thermolabile above 45°C [1].
  • Metal Ion Dependence: Activity is strictly Ca²⁺-dependent. Chelators (EDTA) inhibit irreversibly; activity is restored by adding Ca²⁺ or, partially, by Zn²⁺/Co²⁺ [4] [9]. This underscores the role of Ca²⁺ in both structural integrity and nucleophile activation.

Properties

CAS Number

171040-73-6

Product Name

Nucleosidase, inosine-uridine

Molecular Formula

C5H12ClNO

Synonyms

Nucleosidase, inosine-uridine

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